![molecular formula C52H40N2O4 B11105858 N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)](/img/structure/B11105858.png)
N,N'-[biphenyl-4,4'-diylbis(oxybenzene-4,1-diyl)]bis(2,2-diphenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) is a complex organic compound characterized by its biphenyl core structure linked through ether bonds to phenylene groups, which are further connected to diphenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) typically involves a multi-step process. One common method includes the reaction of biphenyl-4,4’-diylbis(oxy)bis(4,1-phenylene) with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether linkages under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of {N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl core structures but different functional groups.
Diphenylacetamide derivatives: Compounds with diphenylacetamide moieties but different linking groups.
Uniqueness
{N},{N}‘-[BIPHENYL-4,4’-DIYLBIS(OXY-4,1-PHENYLENE)]BIS(2,2-DIPHENYLACETAMIDE) is unique due to its specific combination of biphenyl, ether, and diphenylacetamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C52H40N2O4 |
|---|---|
Molecular Weight |
756.9 g/mol |
IUPAC Name |
N-[4-[4-[4-[4-[(2,2-diphenylacetyl)amino]phenoxy]phenyl]phenoxy]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C52H40N2O4/c55-51(49(39-13-5-1-6-14-39)40-15-7-2-8-16-40)53-43-25-33-47(34-26-43)57-45-29-21-37(22-30-45)38-23-31-46(32-24-38)58-48-35-27-44(28-36-48)54-52(56)50(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-36,49-50H,(H,53,55)(H,54,56) |
InChI Key |
KMTUODUDPBUWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11105788.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105792.png)
![3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11105800.png)
![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
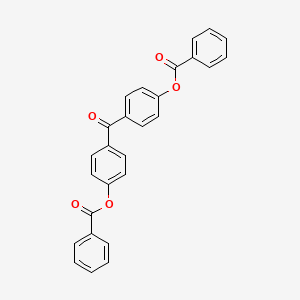
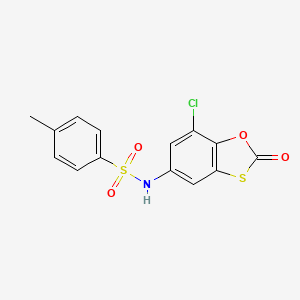
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)
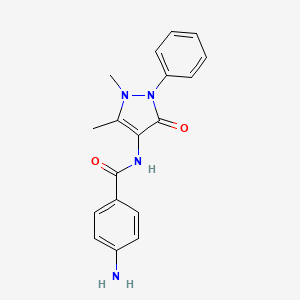
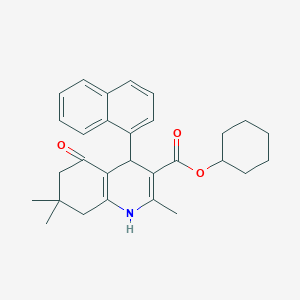
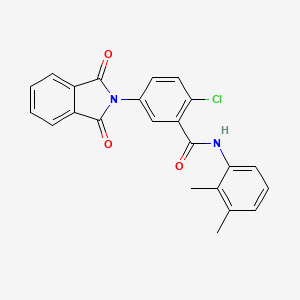

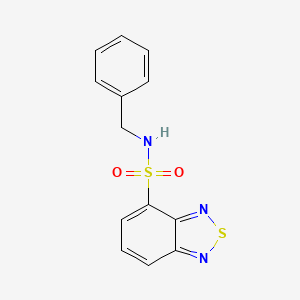
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11105856.png)
